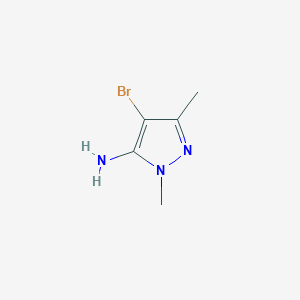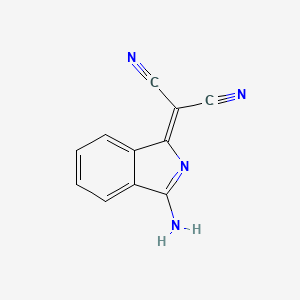
1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a 2,5-dimethoxyphenyl group
Mecanismo De Acción
and a molecular weight of approximately 180.2 g/mol .
Target of Action:
For instance, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) , which shares structural similarities, acts as a partial agonist at both the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 2C (5-HT2C) in humans . These receptors are part of the serotonin receptor family and play essential roles in neurotransmission and various physiological processes.
Pharmacokinetics:
Métodos De Preparación
The synthesis of 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrole under specific conditions. One common method includes the use of an acid catalyst to facilitate the condensation reaction, followed by oxidation to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties, is ongoing.
Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparación Con Compuestos Similares
1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
2,5-Dimethoxyphenethylamine: Known for its psychoactive properties, this compound differs in its core structure and biological activity.
2,5-Dimethoxyphenylpiperidine: This compound is a selective serotonin receptor agonist, highlighting the diversity in the biological effects of compounds with similar substituents.
2,5-Dimethoxyfentanyl: A potent synthetic opioid, showcasing the wide range of applications and effects of dimethoxy-substituted compounds.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTMIANXGGJMNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346904 |
Source


|
| Record name | 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40783-24-2 |
Source


|
| Record name | 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)









![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)
